molecular formula C14H14N2O2 B2638218 2-[(cyclopent-3-en-1-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2201653-77-0

2-[(cyclopent-3-en-1-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2638218
CAS RN: 2201653-77-0
M. Wt: 242.278
InChI Key: NXBWPSVDFHOXON-UHFFFAOYSA-N
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Description

2-[(cyclopent-3-en-1-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-one derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Chemical Transformations

The chemical compound 2-[(cyclopent-3-en-1-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one belongs to the class of 4H-pyrido[1,2-a]pyrimidin-4-ones, which are of significant interest in organic and medicinal chemistry due to their diverse biological activities and potential as intermediates in the synthesis of complex molecules. Although the specific compound is not directly mentioned in the available literature, research on similar compounds provides insights into the scientific applications and methodologies that could be relevant.

  • Halogenation and Cyclization

    Molnár et al. (2009) explored the synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones through thermal cyclization and decarboxylation, which could be relevant for functionalizing similar structures like the one . Such reactions are key for modifying chemical properties and biological activity (Molnár, Faigl, Podányi, Finta, Balázs, & Hermecz, 2009).

  • Reagents in Heterocyclic Synthesis

    Selič, Grdadolnik, & Stanovnik (1997) reported on using specific reagents for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, showcasing the versatility of pyrido[1,2-a]pyrimidin-4-ones in synthesizing heterocyclic systems with potential biological activities (Selič, Grdadolnik, & Stanovnik, 1997).

  • Antimicrobial Agents

    A study by El-Gohary, Ibrahim, & Farouk (2021) on constructing novel heterocyclic systems based on similar core structures demonstrated the potential of these compounds as antimicrobial agents, highlighting the relevance of such structures in developing new therapeutics (El-Gohary, Ibrahim, & Farouk, 2021).

  • Antibacterial Activity

    The synthesis of cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines and their antimicrobial activity research, as conducted by Sirakanyan et al. (2021), provides insight into the potential applications of pyrido[1,2-a]pyrimidin-4-ones in antimicrobial and antibacterial therapy (Sirakanyan, Spinelli, Geronikaki, Kartsev, Stepanyan, Hakobyan, & Hovakimyan, 2021).

properties

IUPAC Name

2-(cyclopent-3-en-1-ylmethoxy)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14-9-13(18-10-11-5-1-2-6-11)15-12-7-3-4-8-16(12)14/h1-4,7-9,11H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBWPSVDFHOXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1COC2=CC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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